![molecular formula C17H19NO B040103 4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline CAS No. 113915-67-6](/img/structure/B40103.png)
4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline
説明
4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline, also known as DCM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a fluorescent dye that has been used extensively as a vital stain for various biological applications.
科学的研究の応用
4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline has been widely used as a vital stain for various biological applications. It has been used to stain mitochondria, endoplasmic reticulum, and Golgi apparatus in live cells. 4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline has also been used as a marker for lipid droplets and lysosomes. Its high fluorescent intensity and photostability make it an ideal candidate for live-cell imaging studies. Additionally, 4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline has been used as a pH sensor due to its pH-dependent fluorescence properties.
作用機序
The mechanism of action of 4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline is not fully understood. It is believed that 4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline interacts with the hydrophobic regions of biological membranes, which leads to its accumulation in specific organelles. The fluorescence emission of 4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline is influenced by the polarity and viscosity of the surrounding environment. Therefore, changes in the microenvironment of 4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline can be detected by changes in its fluorescence emission.
Biochemical and Physiological Effects:
4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline has been shown to have low toxicity and does not affect cell viability at concentrations used for staining. However, it is important to note that 4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline can potentially interfere with cellular processes if used at high concentrations. Therefore, it is essential to optimize the staining conditions to minimize any potential effects on cellular processes.
実験室実験の利点と制限
The advantages of 4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline include its high fluorescent intensity, photostability, and pH-dependent fluorescence properties. 4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline is also compatible with a wide range of biological samples, including live cells and tissues. However, one limitation of 4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline is that it is not suitable for long-term imaging studies due to its potential toxicity at high concentrations. Additionally, 4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline can potentially interfere with cellular processes if used at high concentrations, which may limit its use in certain applications.
将来の方向性
There are several future directions for the use of 4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline in scientific research. One potential application is as a biosensor for the detection of specific molecules in biological samples. 4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline can be modified to bind to specific molecules, which would lead to changes in its fluorescence emission upon binding. Additionally, 4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline can be used for the development of new imaging techniques for the study of cellular processes in live cells and tissues. Overall, 4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline has significant potential for use in a wide range of biological applications, and further research is needed to fully explore its capabilities.
In conclusion, 4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline is a highly fluorescent dye that has gained significant attention in scientific research due to its unique properties. It has been used extensively as a vital stain for various biological applications and has potential for use in the development of new imaging techniques and biosensors. While 4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline has several advantages, it is important to optimize the staining conditions to minimize any potential effects on cellular processes. Further research is needed to fully explore the capabilities of 4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline and its potential applications in scientific research.
特性
CAS番号 |
113915-67-6 |
|---|---|
製品名 |
4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline |
分子式 |
C17H19NO |
分子量 |
253.34 g/mol |
IUPAC名 |
4-[1-(4-methoxyphenyl)ethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C17H19NO/c1-13(15-7-11-17(19-4)12-8-15)14-5-9-16(10-6-14)18(2)3/h5-12H,1H2,2-4H3 |
InChIキー |
SDTABIJOGIPHOY-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C(=C)C2=CC=C(C=C2)OC |
正規SMILES |
CN(C)C1=CC=C(C=C1)C(=C)C2=CC=C(C=C2)OC |
同義語 |
4-[1-(4-Methoxyphenyl)vinyl]-N,N-dimethylaniline |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


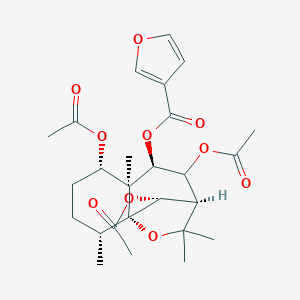
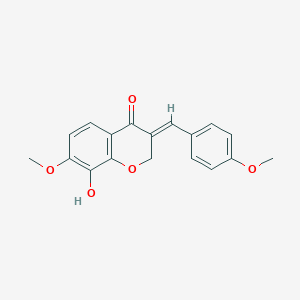

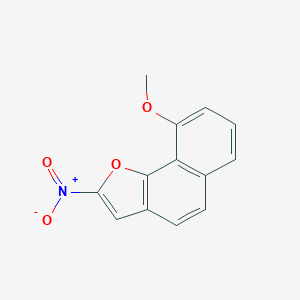
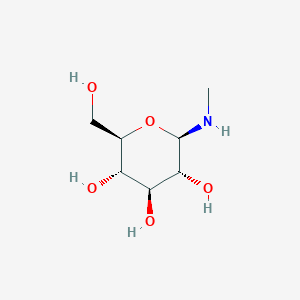
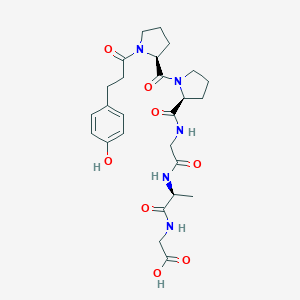
![2H-pyrano[3,2-c]pyridin-2-one](/img/structure/B40033.png)


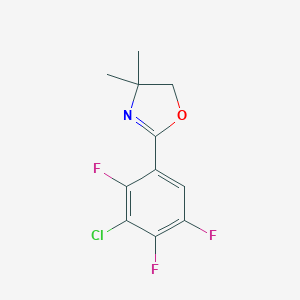
![Thieno[3,2-b]pyridin-6-ylmethanol](/img/structure/B40043.png)
![3-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one](/img/structure/B40045.png)
